molecular formula C14H14N4O3S3 B4057169 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE

Cat. No.: B4057169
M. Wt: 382.5 g/mol
InChI Key: PSWOYOBUXYJJIN-UHFFFAOYSA-N
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Description

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE is a complex organic compound that features both thiazole and benzothiazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzothiazole Ring: This often involves the condensation of o-aminothiophenol with a nitro-substituted aldehyde or ketone.

    Coupling of the Two Moieties: The thiazole and benzothiazole rings can be coupled through a sulfanyl linkage, often using thiol reagents and appropriate catalysts.

    Final Amidation Step: The butanamide group can be introduced through amidation reactions, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl linkage or the thiazole ring.

    Reduction: Reduction reactions may target the nitro group on the benzothiazole ring, potentially converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiazole and benzothiazole structures can act as ligands in metal-catalyzed reactions.

    Materials Science: These compounds may be used in the development of organic semiconductors or other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Thiazole and benzothiazole derivatives are often explored for their antimicrobial properties.

    Anti-inflammatory and Anticancer Agents: These compounds may exhibit activity against various inflammatory conditions and cancers.

Industry

    Dyes and Pigments: The aromatic structures can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for compounds like 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE would depend on its specific biological target. Generally, these compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the thiazole and benzothiazole rings might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE: can be compared with other thiazole and benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S3/c1-2-10(24-14-15-5-6-22-14)12(19)17-13-16-9-4-3-8(18(20)21)7-11(9)23-13/h3-4,7,10H,2,5-6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWOYOBUXYJJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE
Reactant of Route 3
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE
Reactant of Route 4
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE
Reactant of Route 5
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE
Reactant of Route 6
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE

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